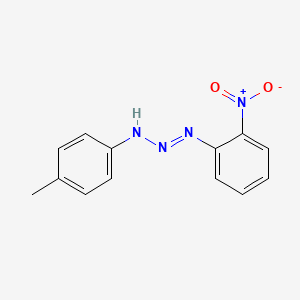![molecular formula C32H22Br2N2O2 B4889053 1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine](/img/structure/B4889053.png)
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine is a complex organic compound characterized by the presence of multiple aromatic rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 4-bromobenzaldehyde and 4-bromoaniline, through standard organic reactions like bromination and amination.
Condensation Reaction: The intermediate compounds undergo a condensation reaction to form the desired imine compound. This reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydroxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-N-[4-[4-[4-[(4-chlorophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
- 1-(4-bromophenyl)-N-[4-[4-[4-[(4-fluorophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
- 1-(4-bromophenyl)-N-[4-[4-[4-[(4-iodophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
Uniqueness
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine is unique due to the presence of multiple bromine atoms and its specific structural arrangement. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Br2N2O2/c33-25-5-1-23(2-6-25)21-35-27-9-13-29(14-10-27)37-31-17-19-32(20-18-31)38-30-15-11-28(12-16-30)36-22-24-3-7-26(34)8-4-24/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVAONEVJOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N=CC5=CC=C(C=C5)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)
![N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4888982.png)

![Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)
![2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4888999.png)

![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)
